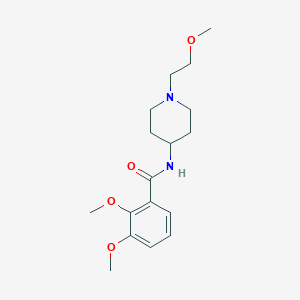

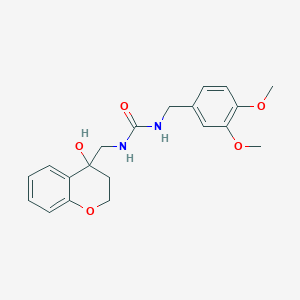

![molecular formula C26H26N4O2 B2888914 ethyl 1-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate CAS No. 477238-43-0](/img/structure/B2888914.png)

ethyl 1-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of pyrrolo[2,3-d]pyrimidine . It’s part of a series of compounds that have been synthesized in the pursuit of developing more potent and effective targeted kinase inhibitors (TKIs) . These compounds are characterized by the presence of halogen atoms in their chemical structure, which are strategically incorporated into the organic molecule to enhance its potency, selectivity, and pharmacological properties .

Synthesis Analysis

The synthesis of these compounds involves a series of steps . The process starts with the halogenation of the base compound, followed by the addition of the appropriate amines . The mixtures are then refluxed for a certain period, allowed to reach room temperature, and water is added to precipitate out the products .Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a pyrrolo[2,3-d]pyrimidine core . The proton located at the 2-position of pyrrolo[2,3-d]pyrimidine displays a distinctive signal within the chemical shift range of 8.34–8.38 ppm in all of the final compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include halogenation, addition of amines, and reflux . The reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure . All the potent compounds from this series have a ClogP value less than 4 and molecular weight < 400, thus, likely to maintain drug-likeness during lead optimization .科学的研究の応用

Synthesis and Chemical Properties

Ethyl 1-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate serves as a key intermediate in the synthesis of highly functionalized tetrahydropyridines through an expedient phosphine-catalyzed [4 + 2] annulation. This process demonstrates the compound's utility in creating complex structures with significant regioselectivity and diastereoselectivities, suggesting its importance in synthetic organic chemistry (Zhu, Lan, & Kwon, 2003).

Heterocyclic Compound Development

Research has shown that derivatives of this compound can be used to synthesize new heterocyclic systems, including pyrazolo[3,4-b]pyridines and pyrimido[4,5-b]pyridines. These compounds have been synthesized through condensation reactions and have shown potential as antimicrobial and anticancer agents, highlighting the compound's role in the development of new therapeutic agents (Ghaedi et al., 2015).

Antimicrobial and Anticancer Activities

Furthermore, the synthesis of novel series of diphenyl 1-(pyridin-3-yl)ethylphosphonates derived from reactions involving this compound has been reported. These compounds have exhibited high antimicrobial activities against various bacterial and fungal strains, as well as significant cytotoxicity against cancer cell lines, offering insights into the compound's potential for developing new antimicrobial and anticancer therapies (Abdel-megeed et al., 2012).

作用機序

Target of Action

Similar compounds, such as 7h-pyrrolo[2,3-d]pyrimidine derivatives, have shown activity againstMycobacterium tuberculosis and various kinases . These targets play crucial roles in cellular processes such as cell division, signal transduction, and pathogen survival.

Mode of Action

For instance, kinase inhibitors often bind to the ATP-binding site of the kinase, preventing the phosphorylation process that is essential for signal transduction .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involving its targets. For example, if the compound targets kinases, it could affect pathways such as the PI3K/AKT pathway, which is involved in cell survival and proliferation . Inhibition of Mycobacterium tuberculosis could affect the pathogen’s survival and replication within host cells .

Pharmacokinetics

Potent compounds from the 7h-pyrrolo[2,3-d]pyrimidine series have a clogp value less than 4 and molecular weight less than 400, suggesting good absorption and distribution characteristics .

Result of Action

The result of the compound’s action would depend on its targets and mode of action. If it inhibits kinases, it could lead to decreased cell proliferation and survival . If it targets Mycobacterium tuberculosis, it could lead to decreased bacterial survival and replication .

将来の方向性

特性

IUPAC Name |

ethyl 1-(5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N4O2/c1-2-32-26(31)20-13-15-29(16-14-20)24-23-22(19-9-5-3-6-10-19)17-30(25(23)28-18-27-24)21-11-7-4-8-12-21/h3-12,17-18,20H,2,13-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLIVCIDOKMQMMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=NC=NC3=C2C(=CN3C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

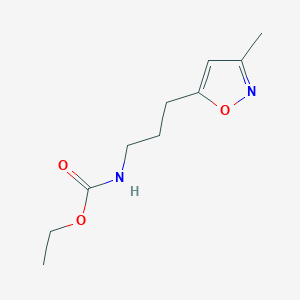

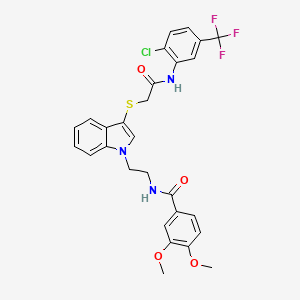

![N-(6-methylbenzo[d]thiazol-2-yl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B2888836.png)

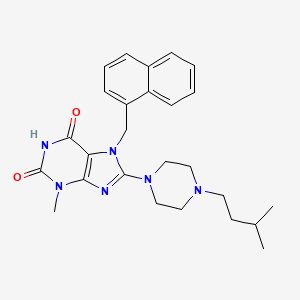

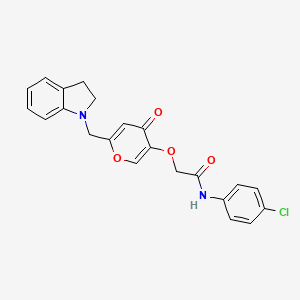

![Methyl 2-[7-[(4-ethenylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate](/img/structure/B2888839.png)

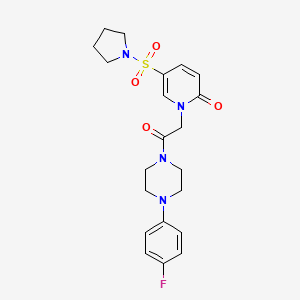

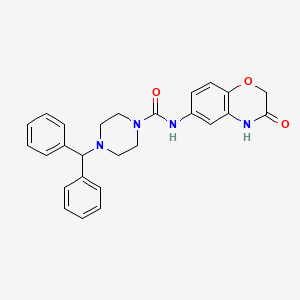

![4-(Benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanamide](/img/structure/B2888840.png)

![ethyl 2-[2-(dimethylamino)vinyl]-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2888844.png)

![4-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2888852.png)

![2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2888853.png)